N,N-diethyl-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide
Overview
Description
N,N-diethyl-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, a phthalazinone moiety, and diethyl and methyl substituents, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-methyl-5-nitrobenzenesulfonamide with diethylamine under controlled conditions to form the corresponding diethylated product. This intermediate is then subjected to cyclization with phthalic anhydride to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include sulfone derivatives, amine-substituted compounds, and various halogenated derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
N,N-diethyl-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death). The compound’s sulfonamide group plays a crucial role in binding to the enzyme’s active site, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoic acid: Shares a similar core structure but differs in the presence of a carboxylic acid group instead of a sulfonamide group.
N,N-diethyl-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzamide: Similar structure with an amide group, offering different chemical reactivity and biological activity.
Uniqueness
N,N-diethyl-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide is unique due to its combination of a benzenesulfonamide group and a phthalazinone moiety, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound for targeted cancer therapy .
Properties
IUPAC Name |
N,N-diethyl-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-4-22(5-2)26(24,25)17-12-14(11-10-13(17)3)18-15-8-6-7-9-16(15)19(23)21-20-18/h6-12H,4-5H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSISDQZDYLTMNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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